molecular formula C21H24O10 B12505518 1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

1-[2,4-Dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one

Cat. No.: B12505518
M. Wt: 436.4 g/mol
InChI Key: IOUVKUPGCMBWBT-UHFFFAOYSA-N
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Description

Phlorizin is a naturally occurring glucoside of phloretin, belonging to the dihydrochalcone class of flavonoids. It is primarily found in the bark of apple trees and other fruit trees in the Rosaceae family. Phlorizin is known for its sweet taste and is poorly soluble in ether and cold water but soluble in ethanol and hot water . It has been studied for its various biological activities, including antioxidant, antibacterial, antiviral, antidiabetic, and hepatoprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phlorizin can be synthesized through the glycosylation of phloretin. The reaction involves the use of a glycosyl donor, such as glucose, and a glycosyl acceptor, phloretin, under acidic conditions. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid, at elevated temperatures .

Industrial Production Methods

Industrial production of phlorizin involves the extraction from natural sources, primarily apple tree bark. The extraction process includes grinding the bark, followed by solvent extraction using ethanol or hot water. The extract is then purified through various chromatographic techniques to isolate phlorizin .

Chemical Reactions Analysis

Types of Reactions

Phlorizin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Phloretin and various oxidation products.

    Reduction: Dihydrochalcone derivatives.

    Hydrolysis: Phloretin and glucose.

Scientific Research Applications

Phlorizin has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study glycosylation reactions and the properties of dihydrochalcones.

    Biology: Investigated for its role in regulating cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diabetes, cancer, and liver diseases.

    Industry: Utilized in the food industry as a natural sweetener and antioxidant.

Comparison with Similar Compounds

Phlorizin is unique among dihydrochalcones due to its specific inhibition of sodium-glucose transporters. Similar compounds include:

Phlorizin’s uniqueness lies in its dual role as a natural sweetener and a therapeutic agent with multiple health benefits.

Properties

IUPAC Name

1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c22-9-16-18(27)19(28)20(29)21(31-16)30-15-8-12(24)7-14(26)17(15)13(25)6-3-10-1-4-11(23)5-2-10/h1-2,4-5,7-8,16,18-24,26-29H,3,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUVKUPGCMBWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60-81-1
Record name Phlorizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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